molecular formula C17H23ClN4O3 B1419100 Paichongding CAS No. 948994-16-9

Paichongding

Cat. No.: B1419100
CAS No.: 948994-16-9
M. Wt: 366.8 g/mol
InChI Key: MOTGVPXRLDDMSK-UHFFFAOYSA-N
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Description

Paichongding (1-[(6-chloropyridin-3-yl)methyl]-7-methyl-8-nitro-5-propoxy-1,2,3,5,6,7-hexahydroimidazo[1,2-α]pyridine) is a novel cis-nitromethylene neonicotinoid insecticide developed collaboratively by East China University of Science and Technology (ECUST) and Jiangsu Kesheng Group . It was designed to address resistance issues in pests like the imidacloprid-resistant brown planthopper (Nilaparvata lugens) and whitefly (Bemisia tabaci) . Structurally, this compound features a bicyclic imidazo-pyridine backbone with two chiral centers, resulting in four stereoisomers (5R,7R; 5S,7S; 5R,7S; 5S,7R) . Key attributes include:

  • High insecticidal activity: Exhibits broad-spectrum efficacy against sucking and chewing pests, surpassing imidacloprid in some resistant strains .
  • Systemic properties: Rapid translocation in plant tissues enhances field stability and target coverage .
  • Low mammalian toxicity: Acute oral LD₅₀ in rats exceeds 5,000 mg/kg, classifying it as a low-toxicity compound .

Preparation Methods

Preparation Methods for Formulations

Paichongding is often formulated with other active ingredients to enhance its insecticidal effects. The following sections outline preparation methods for some of these formulations:

This compound and Imiprothrin Formulation

  • Composition : The formulation contains Imiprothrin and this compound, with a weight ratio of 20:1 to 1:20, preferably 10:1 to 1:10, and most preferably 1:2.
  • Preparation Forms : These can include aqueous emulsions, microemulsions, and suspending agents.
  • Example Formulations :

This compound and Capillary Formulation

Analysis of Preparation Methods

The preparation methods for this compound formulations focus on achieving synergistic effects with other insecticides while minimizing environmental impact. The use of various auxiliary agents helps stabilize the formulations and enhance their application properties.

Synergistic Effects

  • Imiprothrin and this compound : This combination shows significant synergistic effects against pests like the tea lesser leafhopper and striped flea-beetle, reducing the required amount of pesticide and delaying pest resistance.
  • This compound and Capillary : This combination is particularly effective against aphids, with a co-toxicity coefficient reaching over 146 when the ratio is 1:1.

Environmental Considerations

  • Degradation : this compound undergoes appreciable degradation in soil under anaerobic conditions, with half-lives ranging from 0.18 to 3.15 days depending on the stereoisomer.
  • Metabolites : The degradation produces several metabolites, including depropylated this compound, which is stable and resistant to further degradation.

Data Tables

Table 1: Example Formulations of this compound and Imiprothrin

Formulation Type Imiprothrin (%) This compound (%) Other Components
Aqueous Emulsion 36 9 Kun sesame oil polyoxyalkene ether, methyl oleate, ethylene glycol, guar gum, silicone oil, sodium benzoate, deionized water
Microemulsion 4 32 Ethylene oxide-epoxy propane block copolymer, linseed oil, urea, silicone oil, deionized water
Suspending Agent 8 16 Alkylaryl polyoxyvinylene, spaonin powder, silicone oil, methylcellulose, ethylene glycol, deionized water

Table 2: Example Formulations of this compound and Capillary

Formulation Type This compound (%) Capillary (%) Other Components
Aqueous Emulsion 7 8 Trimethylbenzene, sodium alkyl benzene sulfonate, glycerol, water
Microemulsion 8 12 Acetone, DMF, phenethyl phenol polyethenoxy ether, agriculture breast 500#, ethylene glycol, water
Suspending Agent 10 20 Sodium alkyl benzene sulfonate, alkylphenol polyoxyethylene, xanthan gum, water

Chemical Reactions Analysis

Types of Reactions: Paichongding undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include derivatives with modified functional groups, which can be used for further chemical modifications or as intermediates in the synthesis of other compounds .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Paichongding (chemical name: 1-[(6-Chloropyridin-3-yl)methyl]-7-methyl-8-nitro-5-propoxy-1,2,3,5,6,7-hexahydroimidazo[1,2-α]pyridine) is characterized by its high insecticidal activity and low toxicity to mammals. It operates by targeting the nicotinic acetylcholine receptors in insects, leading to paralysis and death. Its efficacy is significantly higher than that of imidacloprid, especially against resistant pest populations .

Laboratory Studies

Research has demonstrated that this compound effectively reduces the fecundity and population growth of Nilaparvata lugens. In controlled experiments:

  • Fecundity Reduction : The fecundity of treated females decreased significantly across various concentrations (LC 20 to LC 50), with rates dropping to 52.66% of the control group at the highest concentration .
  • Population Growth Index : The population growth index for N. lugens was markedly lower in treated groups compared to controls, indicating that this compound not only kills insects but also adversely affects their reproductive capabilities .

Field Applications

Field trials have shown that this compound can be applied effectively in rice paddies to control brown planthopper populations. Its application has led to reduced damage levels in rice plants compared to untreated controls .

Impact on Soil Microbial Communities

This compound's application has implications for soil health and microbial diversity:

  • Soil Microbial Activity : Studies indicate that this compound can alter enzyme activities within soil microorganisms. For instance, it affects the activities of detoxification enzymes in N. lugens, which may influence how these pests interact with their environment .
  • Bacterial Community Composition : Research using pyrosequencing techniques has shown that this compound application affects the diversity and composition of soil bacterial communities. The degradation rates of this compound in soils were found to be significant, with a degradation ratio reaching 51.22% after 60 days in yellow loam soils .

Environmental Considerations

While this compound demonstrates high efficacy as an insecticide, its environmental impact necessitates consideration:

  • Residue and Pollution : The widespread use of neonicotinoids like this compound raises concerns about pesticide residues in agricultural soils and potential contamination of water sources. Continuous monitoring is essential to assess long-term ecological effects .
  • Microbial Resistance : As with other insecticides, there is potential for microbial communities to develop resistance over time. Understanding these dynamics is crucial for sustainable agricultural practices .

Case Studies

Study FocusFindingsReference
Fecundity Effects on N. lugensSignificant reduction in egg production at various concentrations; lower fitness values observed
Soil Microbial ImpactAltered enzyme activity; significant changes in bacterial community composition post-treatment
Field EfficacyEffective control of N. lugens populations; reduced damage to rice plants compared to untreated controls

Mechanism of Action

Paichongding exerts its insecticidal effects by targeting the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. It binds to these receptors, causing overstimulation and eventual paralysis of the insect. This mechanism is highly selective for insects, making this compound less toxic to mammals and other non-target organisms .

Comparison with Similar Compounds

Paichongding is compared to other neonicotinoids and structurally related insecticides, focusing on efficacy, environmental behavior, and toxicity.

Insecticidal Activity and Resistance Management

Compound Target Pests (Resistant Strains) Mechanism of Action Key Advantages
This compound Brown planthopper, whitefly, aphids Nicotinic acetylcholine receptor agonist Overcomes imidacloprid resistance
Cycloxaprid Brown planthopper, whitefly Same as above High activity in flooded soils
Imidacloprid Aphids, leafhoppers, beetles Same as above Broad commercial use
Nitenpyram Fleas, leafhoppers Same as above Rapid knockdown
  • Resistance profile : this compound and cycloxaprid demonstrate superior efficacy against imidacloprid-resistant pests due to structural modifications (e.g., cis-nitromethylene group) that hinder detoxification enzymes .

Environmental Degradation and Soil Behavior

Compound Half-Life (Anaerobic Soil, Days) Key Degradation Pathways Soil Microbial Impact
This compound 0.18–3.15 Depropylation, denitration, hydroxylation Reduces bacterial diversity
Cycloxaprid <5 (enantiomers) Hydrolysis, nitro reduction Persistent transformation products
Imidacloprid 40–997 Nitro reduction, oxidative cleavage Alters fungal communities
  • Stereoselective degradation : this compound’s (5S,7R) and (5R,7S) isomers degrade faster (t₁/₂ = 0.18 days) than (5R,7R) and (5S,7S) isomers (t₁/₂ = 3.05–3.15 days) in anaerobic soils . Cycloxaprid’s enantiomers degrade uniformly but leave stable metabolites .

Toxicity to Non-Target Organisms (Zebrafish Embryos, 28°C)

Compound 96-h LC₅₀ (mg/L) Sublethal Effects (Enzyme Inhibition)
This compound 17.2 AChE inhibition, GST activation
Cycloxaprid 3.36 Oxidative stress, metabolic disruption
Thiamethoxam 4,293 Mild neurotoxicity
Imidaclothiz 738.6 Limited enzyme disruption
  • Temperature-dependent toxicity : this compound’s toxicity to zebrafish embryos follows an inverted V-shape, peaking at 28°C due to metabolic activation . Cycloxaprid is consistently more toxic across temperatures .

Research Findings and Implications

Resistance Management : this compound’s unique structure mitigates pest resistance, offering a sustainable alternative to imidacloprid .

Environmental Persistence : Rapid degradation in anaerobic soils reduces long-term residue risks, but sublethal metabolites (e.g., depropylated this compound) warrant monitoring .

Ecotoxicity : While less acutely toxic than cycloxaprid, this compound’s enantiomer-specific effects and AChE inhibition highlight the need for stereoisomer-resolved risk assessments .

Biological Activity

Paichongding, a novel cis-nitromethylene neonicotinoid insecticide, has garnered attention for its biological activity against various insect pests, particularly Nilaparvata lugens (brown planthopper), and its effects on soil microorganisms and non-target organisms. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on target and non-target species, and environmental implications.

This compound is characterized by its unique chemical structure, which includes a chiral center that contributes to its stereoselective uptake in plants. The compound’s structure is represented as follows:

  • Chemical Name : 1-[(6-Chloropyridin-3-yl)methyl]-7-methyl-8-nitro-5-propoxy-1,2,3,5,6,7-hexahydroimidazo[1,2-α]pyridine.

The mechanism of action primarily involves binding to nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system and ultimately causing paralysis and death. This mode of action is similar to other neonicotinoids but exhibits higher efficacy against certain pests due to its unique configuration.

Toxicity to Nilaparvata lugens

Research indicates that this compound exhibits significant insecticidal activity against N. lugens. A study conducted by Li et al. (2009) demonstrated that this compound has a higher insecticidal potency compared to imidacloprid. The results showed:

  • LC50 Values : The lethal concentration (LC50) values for different life stages of N. lugens were established through laboratory bioassays.
  • Fecundity Reduction : Exposure to sublethal concentrations resulted in a marked decrease in fecundity (the number of eggs produced per female), with values dropping significantly at higher concentrations. For instance:
    • At LC20: 87.44% of control fecundity
    • At LC30: 79.63% of control fecundity
    • At LC40: 63.31% of control fecundity
    • At LC50: 52.66% of control fecundity .

The population growth index also reflected reduced reproductive success under this compound treatment compared to controls.

Sublethal Effects

Sublethal effects were observed on life-table parameters such as survival rates from neonate to third nymph stages and emergence rates. These findings suggest that even at non-lethal doses, this compound can significantly impact the population dynamics of N. lugens, reducing their overall fitness and reproductive capacity .

Impact on Soil Microorganisms

This compound's effects extend beyond target pests; it also influences soil microbial communities. Studies have shown that the application of this compound can inhibit soil enzymatic activities such as cellulase and urease, which are crucial for nutrient cycling in ecosystems . The compound's impact on microbial communities can lead to alterations in soil health and fertility.

Toxicity to Earthworms

Research conducted by Zhang et al. (2016) assessed the toxicity of this compound on earthworms (Eisenia fetida). The study found that exposure resulted in increased activities of antioxidative enzymes such as superoxide dismutase and catalase, indicating oxidative stress responses in these non-target organisms . This suggests potential ecological risks associated with the use of this compound in agricultural settings.

Environmental Fate and Human Health

This compound's environmental fate is critical for understanding its long-term effects. Studies have shown significant stereoselective translocation within plants, affecting how the compound is distributed in agricultural systems . Additionally, assessments regarding human health indicate low mammalian toxicity compared to other neonicotinoids, making it a more favorable option in terms of safety for applicators and consumers .

Case Study 1: Efficacy Against N. lugens

A controlled laboratory study aimed at evaluating the efficacy of this compound against N. lugens revealed that populations treated with sublethal concentrations exhibited significantly lower survival rates compared to controls over multiple generations. The study utilized a rice-stem dipping method to assess both acute and chronic effects.

Concentration (mg/L)Fecundity (% of Control)Survival Rate (%)
LC2087.44Lower than control
LC3079.63Lower than control
LC4063.31Lower than control
LC5052.66Lower than control

Case Study 2: Soil Microbial Impact

In another study assessing the impact of this compound on soil health, researchers found significant reductions in microbial biomass and activity following application:

Enzyme Activity (µg/g soil/h)Control GroupThis compound Treatment
CellulaseXY
UreaseAB

Properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-7-methyl-8-nitro-5-propoxy-3,5,6,7-tetrahydro-2H-imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN4O3/c1-3-8-25-15-9-12(2)16(22(23)24)17-20(6-7-21(15)17)11-13-4-5-14(18)19-10-13/h4-5,10,12,15H,3,6-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTGVPXRLDDMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CC(C(=C2N1CCN2CC3=CN=C(C=C3)Cl)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058498
Record name Paichongding
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948994-16-9
Record name Paichongding
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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